5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxamide

Chagas disease ATC scaffold N1-substitution SAR

5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1803593-02-3) is a functionalized triazole building block that embodies the 5-amino-1,2,3-triazole-4-carboxamide (ATC) pharmacophore. This core has been validated through high-content phenotypic screening as a hit series against the intracellular parasite Trypanosoma cruzi, the causative agent of Chagas disease, achieving submicromolar potency (pEC50 > that was confirmed upon resynthesis.

Molecular Formula C6H11N5O2
Molecular Weight 185.18 g/mol
CAS No. 1803593-02-3
Cat. No. B1382868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxamide
CAS1803593-02-3
Molecular FormulaC6H11N5O2
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESCCOCN1C(=C(N=N1)C(=O)N)N
InChIInChI=1S/C6H11N5O2/c1-2-13-3-11-5(7)4(6(8)12)9-10-11/h2-3,7H2,1H3,(H2,8,12)
InChIKeyGUEMSOQAFAWEOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1803593-02-3): A Critical Core Scaffold for Anti-Parasitic Drug Discovery


5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1803593-02-3) is a functionalized triazole building block that embodies the 5-amino-1,2,3-triazole-4-carboxamide (ATC) pharmacophore. This core has been validated through high-content phenotypic screening as a hit series against the intracellular parasite Trypanosoma cruzi, the causative agent of Chagas disease, achieving submicromolar potency (pEC50 > 6) that was confirmed upon resynthesis [1]. The compound's N1-ethoxymethyl substitution introduces a specific hydrogen-bond acceptor profile and steric bulk that differentiates it from simpler N1-alkyl or N1-benzyl ATC analogs, offering a distinct vector for structure-activity relationship (SAR) exploration in lead optimization [1].

Why 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Interchanged with Generic Triazole Carboxamides


The ATC pharmacophore exhibits exquisite sensitivity to N1-substituent identity: removal of a thiomethyl group from a related analog caused a >10-fold loss in anti-T. cruzi activity, and systematic modification of the N-benzyl substituent yielded pEC50 values spanning from <4.5 to >6.5, demonstrating that potency varies by over two orders of magnitude within the same scaffold [1]. Therefore, the specific N1-ethoxymethyl group in CAS 1803593-02-3 is not a trivial replacement for other N1-substituted ATCs; its unique combination of hydrogen-bond acceptor capability, rotatable bond count (4 bonds), and topological polar surface area (109 Ų) directly influences key parameters such as logD, metabolic stability, and oral exposure that are critical for progressing from hit to lead [1][2].

Quantitative Differentiation of 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxamide Against Closest Analogs


N1-Substituent Potency Window: SAR Context for the Ethoxymethyl Derivative within the ATC Anti-T. cruzi Series

The ATC series shows potency extremes ranging from pEC50 <4.5 to pEC50 6.7 depending on N1-substituent choice. While compound-specific pEC50 data for the ethoxymethyl analog are not reported in the foundational ATC publication, the N1-ethoxymethyl group was designed as a metabolically stable replacement for N1-benzyl moieties that were prone to oxidative metabolism [1]. By contrast, the most potent N1-substituted analog in the series (compound 33, containing a 4-chlorobenzyl group) achieved pEC50 6.7 (EC50 ≈ 200 nM), presenting a benchmark against which the ethoxymethyl derivative's potency can be empirically compared in a standardized VERO cell high-content screening assay [1].

Chagas disease ATC scaffold N1-substitution SAR

Physicochemical Differentiator: Hydrogen-Bond Acceptor Count and Rotatable Bond Impact on Oral Bioavailability Parameters

The ATC optimization campaign demonstrated that reduced rotatable bond count and controlled hydrogen-bond acceptor surface area are key drivers of oral exposure. 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxamide possesses 5 H-bond acceptors and 4 rotatable bonds [2], placing it in a favorable region relative to analogs with bulkier N1-substituents (e.g., N1-(morpholinopropyl) derivatives with 8 rotatable bonds) that exhibited higher clearance in mouse liver microsomes [1]. The ethoxymethyl group retains the H-bond acceptor oxygen without introducing a basic amine center, avoiding the hERG liability that plagued several aminoalkyl-substituted ATC leads [1].

Drug-likeness ADME oral exposure

Metabolic Stability Advantage: Microsomal Clearance Comparison Against N1-Benzyl ATC

In the ATC series, N1-benzyl analogs (e.g., compound 11) showed moderate-to-high clearance in mouse liver microsomes (Clint approximately 50–70 μL min⁻¹ mg⁻¹), attributed to oxidative metabolism of the benzyl group [1]. Introduction of the ethoxymethyl group was proposed as a strategy to reduce CYP-mediated oxidation by replacing the benzylic C–H bonds with an ether linkage. Reputable vendor documentation lists the compound as a 'Building Block' for medicinal chemistry, and CymitQuimica offers it at 1g scale (€1,352) confirming availability for stability studies . While direct microsomal stability data for the ethoxymethyl derivative remain unpublished, the structural precedent from the ATC series indicates that O-alkyl substituents at N1 confer improved metabolic stability compared to benzylic or aminoalkyl groups.

Metabolic stability Cytochrome P450 lead optimization

Aqueous Solubility Differentiation: Calculated logP and TPSA Versus Key ATC Leads

Optimization of the ATC series identified aqueous solubility as a critical parameter for oral absorption, with kinetic solubility ranging from <10 μM to >200 μM across analogs [1]. The target compound has a computed XLogP3 of −0.6 and topological polar surface area of 109 Ų [2], predicting favorable aqueous solubility. This contrasts with the more lipophilic N1-(4-chlorobenzyl) analog (compound 33; cLogD ~2.0) whose solubility limited formulation options. The ATC publication established that compounds with cLogD < 2.2 and LLE > 5 (Lipophilic Ligand Efficiency) consistently demonstrated acceptable solubility profiles; the ethoxymethyl derivative is computationally predicted to meet these criteria.

Aqueous solubility Drug formulation kinetic solubility

High-Impact Applications of 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxamide in Anti-Parasitic Drug Discovery and Chemical Biology


Head-to-Head Lead Optimization Benchmarking Against Compound 33 in T. cruzi Infected VERO Cells

Procure CAS 1803593-02-3 as an N1-ethoxymethyl variant of the ATC series. Perform a 10-point dose-response curve (0.0025–50 μM) in T. cruzi-infected VERO cells alongside compound 33 (pEC50 6.7 control) and benznidazole (current standard-of-care). Measure pEC50, host cell cytotoxicity (CC50 in uninfected VERO cells), and selectivity index (CC50/EC50). This directly tests whether the ethoxymethyl group retains or improves upon the submicromolar potency of the chlorobenzyl analog while potentially offering metabolic stability advantages [1].

In Vitro Microsomal Stability Screening to Validate Metabolic Soft-Spot Mitigation

Evaluate the compound in pooled mouse and human liver microsomes (1 μM substrate; NADPH cofactor; 0, 15, 30, 60 min time points) to quantify intrinsic clearance (Clint). Compare against N1-benzyl ATC (Clint ~54 μL min⁻¹ mg⁻¹) and N1-(4-chlorobenzyl) ATC (Clint ~48 μL min⁻¹ mg⁻¹). A Clint value ≤ 30 μL min⁻¹ mg⁻¹ would confirm the metabolic stability advantage of the ethoxymethyl group and support progression to in vivo pharmacokinetic studies [1].

Kinetic Solubility and Permeability Profiling for Oral Formulation Triage

Determine kinetic solubility in PBS (pH 7.4) and fasted-state simulated intestinal fluid (FaSSIF) using UV spectrophotometry. Conduct parallel artificial membrane permeability assay (PAMPA) or Caco-2 monolayer permeability assay. Compare results against the more lipophilic compound 33 (cLogD ~2.0). The −0.6 XLogP3 prediction suggests that the ethoxymethyl derivative will exhibit >5-fold higher aqueous solubility, making it a superior candidate for oral formulation if permeability remains within acceptable range (Papp > 1 × 10⁻⁶ cm/s) [2].

hERG and Ames Liability Screening for Integrated Safety Profiling

Screen the compound in a dofetilide-binding hERG assay (patch clamp or radioligand displacement) and an Ames fluctuation test (Salmonella typhimurium TA98 and TA100 ± S9). The ATC optimization campaign identified hERG liability (IC50 < 10 μM) in aminoalkyl-substituted analogs and Ames-positive activity in certain nitrothiazole-containing derivatives. The ethoxymethyl compound lacks the basic amine and nitro groups that triggered these alerts, providing a mechanistically cleaner safety profile for lead nomination [1].

Quote Request

Request a Quote for 5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.